molecular formula C19H21N3O5S B2927062 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 946264-14-8

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2927062
CAS No.: 946264-14-8
M. Wt: 403.45
InChI Key: NMEVDFKDPPWLNH-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with methoxy and dimethyl groups at positions 4, 2, and 3. A pyridazinone ring (6-oxopyridazin-1(6H)-yl) is linked via an ethyl chain to the sulfonamide nitrogen. The pyridazinone is further substituted with a furan-2-yl group at position 4.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-13-12-18(14(2)11-17(13)26-3)28(24,25)20-8-9-22-19(23)7-6-15(21-22)16-5-4-10-27-16/h4-7,10-12,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEVDFKDPPWLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula: C18H22N4O4S
  • Molecular Weight: 382.45 g/mol
  • Functional Groups: Furan ring, pyridazinone core, sulfonamide group, methoxy group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The furan and pyridazinone moieties may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The sulfonamide group can interact with receptors, potentially modulating their activity.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity

Antimicrobial Properties:
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related furan derivatives can inhibit bacterial growth effectively.

Anticancer Activity:
this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through tubulin polymerization inhibition, similar to other benzo[b]furan derivatives .

Anti-inflammatory Effects:
The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this group have been shown to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related structures:

  • Study on Antimicrobial Activity:
    • A study evaluated a series of furan-containing compounds for their antimicrobial properties against various bacterial strains. Results indicated that the presence of the furan ring significantly enhanced antibacterial activity compared to non-furan derivatives .
  • Anticancer Screening:
    • In vitro assays demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to disruption of microtubule dynamics .
  • Inflammation Model:
    • In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialEnzyme inhibition
AnticancerTubulin inhibition
Anti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Structural Analog 1: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a, )

  • Core Structure: Shares the pyridazinone-sulfonamide backbone but replaces the furan-2-yl group with a benzyloxy substituent.
  • Synthesis : Prepared via benzyl bromide derivatives (e.g., 4a-c) reacting with 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in DMF with K₂CO₃ at 5°C .
  • Key Differences :
    • The benzyloxy group introduces higher lipophilicity (logP ~2.8 vs. ~2.2 for furan-substituted analogs).
    • Reduced metabolic stability due to the benzyl ether’s susceptibility to oxidative cleavage compared to the furan’s resistance .
Property Target Compound Compound 5a
Substituent on Pyridazine Furan-2-yl Benzyloxy
Molecular Weight (g/mol) ~430 (estimated) 387.38 (HRMS: [M+Na]⁺ 290.02)
Synthesis Temperature Not reported 5°C

Structural Analog 2: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()

  • Core Structure : Contains a benzo[b][1,4]oxazin-3-one fused ring system with a pyrimidine substituent.
  • Synthesis: Utilizes Cs₂CO₃ in DMF at room temperature, contrasting with the K₂CO₃-mediated reactions for pyridazinones .

Structural Analog 3: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Core Structure : Integrates a chromen-4-one and pyrazolopyrimidine with a benzenesulfonamide.
  • Fluorine substituents improve metabolic stability and bioavailability compared to non-halogenated analogs .

Structural Analog 4: Ranitidine-Related Furan Derivatives ()

  • Core Structure: Features a furan-2-yl group substituted with dimethylaminomethyl and sulfonamide-like chains (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol).
  • Key Differences: Ranitidine analogs prioritize H₂ receptor antagonism via protonable dimethylamino groups, whereas the target compound’s methoxy and dimethyl groups may favor passive membrane diffusion. The absence of a pyridazinone ring in ranitidine derivatives limits their applicability in redox-modulating pathways .

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